2-[(Trifluoromethoxy)methyl]pyrrolidine
Description
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDHIRDMFNTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the introduction of the trifluoromethoxy group into the pyrrolidine ring system. A common approach is the reaction of pyrrolidine or its derivatives with trifluoromethylating agents under controlled conditions. One frequently employed reagent is trifluoromethyl iodide (CF3I), which, in the presence of a base, facilitates the formation of the trifluoromethoxy substituent on the methyl side chain attached to the pyrrolidine ring.
Reaction Conditions and Reagents
- Trifluoromethylating Agents: Trifluoromethyl iodide (CF3I) is commonly used due to its reactivity and ability to transfer the trifluoromethyl group efficiently.
- Bases: Strong bases are employed to deprotonate the pyrrolidine or activate the substrate for nucleophilic substitution.
- Solvents: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typical to maintain reaction stability and solubility.
- Temperature: Controlled moderate temperatures are maintained to optimize yield and minimize side reactions.
Industrial Scale Synthesis
Industrial production of this compound involves scale-up of the laboratory methods with optimization for yield, purity, and cost-effectiveness. The process includes:
- Large-scale reaction of pyrrolidine with trifluoromethylating agents.
- Purification steps such as crystallization or distillation to isolate the compound in high purity.
- Quality control to ensure consistency and compliance with specifications for commercial use.
Alternative Synthetic Routes
Although direct trifluoromethylation is the primary method, alternative approaches may include:
- Stepwise Functional Group Transformations: Starting from chlorinated or brominated pyrrolidine derivatives, followed by nucleophilic substitution with trifluoromethoxy sources.
- Cyclocondensation Reactions: Using trifluoromethyl-containing building blocks to construct the pyrrolidine ring with the trifluoromethoxy substituent already incorporated, though this is less common for this specific compound.
Chemical Reaction Analysis
Types of Reactions Involving this compound
- Oxidation: The compound can be oxidized to form corresponding oxides, potentially altering the trifluoromethoxy group or the pyrrolidine ring.
- Reduction: Reduction reactions may yield derivatives with altered oxidation states, useful for further functionalization.
- Substitution: The trifluoromethoxy group can be substituted under nucleophilic or electrophilic conditions to generate diverse derivatives.
Common Reagents Used
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Oxidize pyrrolidine or trifluoromethoxy moiety |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduce functional groups |
| Substitution | Various nucleophiles | Replace trifluoromethoxy group or modify ring |
Reaction Outcomes
The major products depend on the reagents and conditions. For example, oxidation can lead to N-oxide derivatives, while substitution reactions can yield analogs with different electron-withdrawing groups replacing the trifluoromethoxy substituent.
Data Table: Summary of Preparation Methods and Conditions
Research Findings and Considerations
- The trifluoromethoxy group imparts significant electron-withdrawing character and steric effects, influencing the reactivity and stability of the compound.
- The choice of trifluoromethylating agent and reaction conditions critically affects the selectivity and yield of the target compound.
- Industrial processes prioritize reaction efficiency and product purity, often incorporating continuous flow reactors or optimized batch processes.
- The compound’s reactivity under oxidation and substitution conditions allows for the generation of diverse derivatives, broadening its utility in pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Trifluoromethoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
The trifluoromethoxy group in 2-[(trifluoromethoxy)methyl]pyrrolidine significantly influences its pharmacological properties. This compound has been investigated for its potential as an antiviral agent, particularly as an inhibitor of influenza neuraminidase. Studies indicate that derivatives of this compound exhibit significant potency against this target, suggesting its utility in antiviral research .
| Compound Derivative | Target Activity | Observations |
|---|---|---|
| (2R)-2-[(Trifluoromethoxy)methyl]pyrrolidine | Influenza neuraminidase inhibitor | High potency observed in vitro |
| (2S)-2-[(Trifluoromethoxy)methyl]pyrrolidine | Various enzyme interactions | Enhanced lipophilicity improves bioavailability |
Chemical Synthesis
The synthesis of this compound involves various chemical reactions, including cycloaddition processes that yield high-purity derivatives under mild conditions. Research has shown that these pyrrolidine derivatives can be synthesized efficiently, which is crucial for their application in drug development .
Synthesis Pathways
- [3+2] Cycloaddition : This method allows for the formation of pyrrolidine structures with diverse substituents.
- Oxidation Reactions : The compound can undergo oxidation to form various oxides, enhancing its reactivity and potential applications .
Neuroscience Applications
Research indicates that compounds similar to this compound may interact with neuropeptide systems involved in stress responses and appetite control. Specifically, the neuropeptide relaxin-3/RXFP3 system has been highlighted as a target for compounds with this structural motif . The potential modulation of these pathways could lead to novel therapeutic strategies for psychiatric and metabolic disorders.
Case Study 1: Antiviral Activity
A study demonstrated that a derivative of this compound exhibited significant inhibitory effects on influenza virus replication in vitro. The mechanism was attributed to the compound's ability to block the enzymatic activity of neuraminidase, which is essential for viral release from infected cells .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on related compounds to understand the influence of different substituents on biological activity. These studies revealed that modifications to the pyrrolidine ring and the introduction of various functional groups could enhance selectivity and potency against specific biological targets .
Mechanism of Action
The mechanism of action of 2-[(Trifluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 2-[(Trifluoromethoxy)methyl]pyrrolidine and structurally related pyrrolidine derivatives:
Key Observations:
- Electronic Effects : The trifluoromethoxy group (-O-CF3) in the target compound is strongly electron-withdrawing, reducing pyrrolidine’s basicity compared to the electron-neutral trifluoromethyl (-CF3) group in 2-[3-(trifluoromethyl)phenyl]pyrrolidine .
- Lipophilicity : The aromatic substituents in 2-[3-(trifluoromethyl)phenyl]pyrrolidine confer higher logP values than the target compound’s ether-linked group, impacting membrane permeability .
- Conformational Flexibility : The ester-functionalized compound in adopts an envelope conformation, while the target compound’s simpler substituent allows greater ring flexibility .
Biological Activity
2-[(Trifluoromethoxy)methyl]pyrrolidine, also known as (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances lipophilicity, which can influence its interactions with biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethoxy group. This structural modification is significant for its biological activity. The following table summarizes key structural features and their implications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S)-2-[(Trifluoromethoxy)methyl]pyrrolidine | Pyrrolidine ring with trifluoromethoxy group | Potential interaction with various biological targets |
| (2S)-2-Methylpyrrolidine | Methyl group instead of trifluoromethoxy | Moderate activity against certain receptors |
| (1R,2S)-1-(Trifluoromethyl)pyrrolidine | Trifluoromethyl instead of trifluoromethoxy | Potentially neuroactive |
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. Initial studies suggest that this compound may interact with various biological targets, potentially leading to therapeutic effects. For instance, nitrogen-containing heterocycles like pyrrolidines are frequently involved in drug discovery due to their ability to modulate biological pathways effectively.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit certain enzyme activities and affect cell signaling pathways. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly used to elucidate these interactions. Understanding these interactions is crucial for predicting the compound's pharmacokinetic and pharmacodynamic profiles.
Case Studies
- Aurora A Kinase Inhibition : A related study explored the inhibition of Aurora A kinase by pyrrolidine derivatives, demonstrating that modifications could enhance potency against cancer cell lines .
- Antimicrobial Activity : Research on fluoro and trifluoromethyl-substituted compounds has indicated promising antimicrobial properties against resistant strains of Staphylococcus aureus, suggesting potential applications in treating multidrug-resistant infections .
Applications in Drug Development
The unique properties of this compound make it a candidate for further research in drug development. Its potential applications include:
- Enzyme Interaction Studies : Understanding how this compound interacts with specific enzymes could lead to the development of new therapeutic agents.
- Agrochemical Development : The compound's properties may also be valuable in the formulation of agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
